molecular formula C26H15ClO4 B13128609 2-Chloro-1,8-diphenoxyanthracene-9,10-dione CAS No. 61601-41-0

2-Chloro-1,8-diphenoxyanthracene-9,10-dione

Cat. No.: B13128609
CAS No.: 61601-41-0
M. Wt: 426.8 g/mol
InChI Key: RUZTURWLFGDTJG-UHFFFAOYSA-N
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Description

2-Chloro-1,8-diphenoxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine and phenoxy groups attached to the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chloroanthraquinone with phenol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic aromatic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,8-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1,8-diphenoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1,8-diphenoxyanthracene-9,10-dione involves its interaction with molecular targets through its aromatic and phenoxy groups. These interactions can lead to the generation of reactive oxygen species (ROS) upon exposure to light, which can induce cell damage and apoptosis in biological systems. The compound’s ability to generate ROS makes it a potential candidate for photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenoxyanthracene: Lacks the chlorine atom but has similar photophysical properties.

    2-Chloroanthraquinone: Contains the chlorine atom but lacks the phenoxy groups.

    1,8-Diphenoxyanthracene-9,10-dione: Similar structure but without the chlorine atom.

Uniqueness

2-Chloro-1,8-diphenoxyanthracene-9,10-dione is unique due to the combination of chlorine and phenoxy groups, which impart distinct chemical reactivity and photophysical properties. This combination makes it particularly valuable in applications requiring specific light absorption and emission characteristics .

Properties

CAS No.

61601-41-0

Molecular Formula

C26H15ClO4

Molecular Weight

426.8 g/mol

IUPAC Name

2-chloro-1,8-diphenoxyanthracene-9,10-dione

InChI

InChI=1S/C26H15ClO4/c27-20-15-14-19-23(26(20)31-17-10-5-2-6-11-17)25(29)22-18(24(19)28)12-7-13-21(22)30-16-8-3-1-4-9-16/h1-15H

InChI Key

RUZTURWLFGDTJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4OC5=CC=CC=C5)Cl

Origin of Product

United States

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